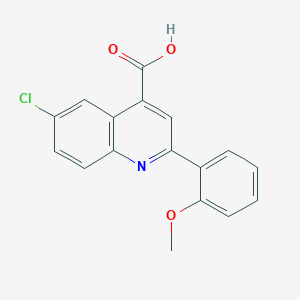
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is a specialty product used for proteomics research . It has a molecular formula of C17H12ClNO3 and a molecular weight of 313.74 .
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives, including “6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data . A diverse range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is based on its molecular formula, C17H12ClNO3 . The structure includes a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The synthesis involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Scientific Research Applications
- Researchers have explored the potential of this compound as a scaffold for developing alkaline phosphatase inhibitors . Alkaline phosphatase plays a crucial role in various biological processes, including bone mineralization and immune response. Inhibitors targeting this enzyme could have therapeutic applications in bone-related diseases and inflammation.
- Some derivatives of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid have demonstrated potent inhibition of topoisomerase II, an enzyme involved in DNA replication and repair . Targeting topoisomerases is relevant in cancer therapy, as these enzymes are essential for cell proliferation.
- Quinoline-4-carboxylic acids, including our compound, have been used as reagents in Suzuki–Miyaura cross-coupling reactions . These reactions enable the formation of carbon–carbon bonds and find applications in organic synthesis. The mild reaction conditions and functional group tolerance make this coupling method widely applicable.
- Quinoline derivatives, including our compound, serve as valuable scaffolds for drug discovery. Their diverse chemical properties and biological activities make them attractive starting points for designing new pharmaceutical agents . Researchers explore modifications to enhance potency, selectivity, and pharmacokinetics.
Alkaline Phosphatase Inhibition
Topoisomerase II Inhibition
Suzuki–Miyaura Coupling Reagents
Drug Discovery Scaffold
Mechanism of Action
While the specific mechanism of action for “6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is not mentioned in the search results, quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases . The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models .
properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFGJZYTDFRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)


![4-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methyl]morpholine](/img/structure/B2730964.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
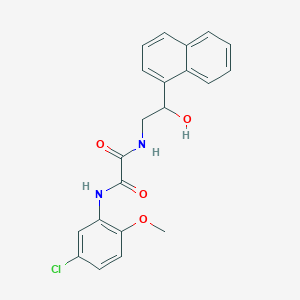
![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)
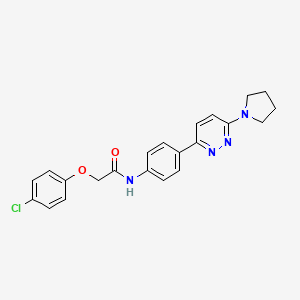


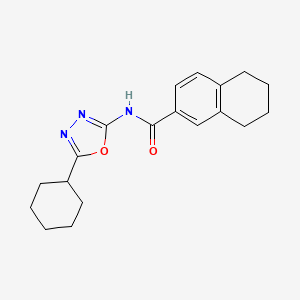
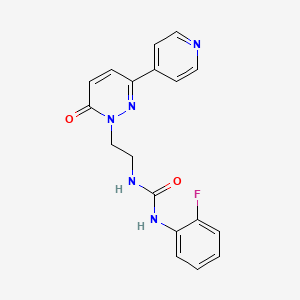

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2730976.png)